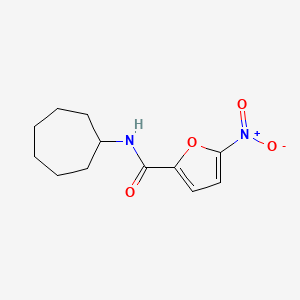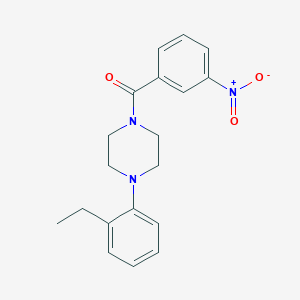![molecular formula C14H19FN2O2 B5848467 2-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5848467.png)
2-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is commonly referred to as FPEA and is known for its unique properties, which make it an ideal candidate for research purposes.
作用機序
The mechanism of action of FPEA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter activity. FPEA is known to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, FPEA has been shown to modulate the activity of the neurotransmitter dopamine, which is involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
FPEA has been shown to have a variety of biochemical and physiological effects. It is known to have anti-inflammatory properties, which may be due to its inhibition of cyclooxygenase-2. FPEA has also been shown to modulate the activity of neurotransmitters, particularly dopamine, which may have implications for the treatment of various neurological and psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of FPEA for lab experiments is its high yield of synthesis. This makes it a reliable and efficient compound to work with. Additionally, FPEA has been extensively studied, and its properties and effects are well understood. However, one limitation of FPEA is that its mechanism of action is not fully understood, which may make it more difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on FPEA. One potential area of study is the development of new drugs based on FPEA's inhibitory effects on enzymes. Additionally, further research is needed to fully understand FPEA's effects on neurotransmitter activity and its potential applications in the treatment of neurological and psychiatric disorders. Finally, more research is needed to fully understand FPEA's anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases.
合成法
The synthesis of FPEA involves the reaction between 4-fluoroaniline and 2-(4-morpholinyl)ethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through column chromatography. The yield of the reaction is typically high, making this method a reliable and efficient way to synthesize FPEA.
科学的研究の応用
FPEA has been extensively studied for its potential applications in medicinal chemistry. It is known to have inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. FPEA has also been studied for its effects on the central nervous system, particularly its ability to modulate the activity of certain neurotransmitters. Additionally, FPEA has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
2-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c15-13-3-1-12(2-4-13)11-14(18)16-5-6-17-7-9-19-10-8-17/h1-4H,5-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLAPKSUWLMIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(3-chloro-4-methylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5848402.png)

![4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide](/img/structure/B5848426.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5848427.png)
![2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5848432.png)



![3-[(2-chlorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5848463.png)




![isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5848495.png)
